molecular formula C17H12ClFN2O B11003334 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11003334
M. Wt: 314.7 g/mol
InChI Key: WOXIPWADIXQKAS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution reactions:

    Amide bond formation: The final step often involves coupling the substituted benzoyl chloride with the amine group of the pyrrole derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potentially as a drug candidate or a lead compound in drug discovery.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can act by binding to specific proteins or enzymes, modulating their activity. This could involve inhibition of enzyme activity, blocking receptor sites, or altering protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro, fluoro, and pyrrole groups in 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in binding affinity, selectivity, and metabolic stability.

Properties

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.7 g/mol

IUPAC Name

2-chloro-N-(2-fluorophenyl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H12ClFN2O/c18-14-8-7-12(21-9-3-4-10-21)11-13(14)17(22)20-16-6-2-1-5-15(16)19/h1-11H,(H,20,22)

InChI Key

WOXIPWADIXQKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl)F

Origin of Product

United States

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